3-Hexen-2-one,4-methyl-,(E)-(9ci)
Description
(E)-4-Methyl-3-hexen-2-one (IUPAC: 4-methyl-3-hexen-2-one, (E)-configuration) is an α,β-unsaturated ketone with a six-carbon chain featuring a methyl substituent at position 4 and a double bond between carbons 3 and 4. This compound is primarily used in organic synthesis and fragrance industries due to its reactive ketone group and stereochemical properties.
Properties
CAS No. |
146071-95-6 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-4-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h5H,4H2,1-3H3/b6-5+ |
InChI Key |
BGTFWRDJZNCBCV-AATRIKPKSA-N |
SMILES |
CCC(=CC(=O)C)C |
Isomeric SMILES |
CC/C(=C/C(=O)C)/C |
Canonical SMILES |
CCC(=CC(=O)C)C |
Synonyms |
3-Hexen-2-one, 4-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexen-2-one,4-methyl-,(E)-(9ci) can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 3-Hexen-2-one,4-methyl-,(E)-(9ci) can be produced through the selective hydrogenation of 5-methyl-3-hexen-2-one using a palladium catalyst supported on alumina (Pd/Al2O3). This method offers high selectivity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hexen-2-one,4-methyl-,(E)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond or the carbonyl group can yield saturated alcohols or ketones.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed for nucleophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or ketones.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Scientific Research Applications
3-Hexen-2-one,4-methyl-,(E)-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and Michael addition reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of 3-Hexen-2-one,4-methyl-,(E)-(9ci) involves its interaction with various molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
(a) 3-Hexen-2-one (Parent Compound)
- Molecular Formula : C₆H₁₀O; Molecular Weight : 98.14 g/mol .
- Key Differences : Lacks the methyl group at position 4, leading to lower molecular weight and altered reactivity.
- Spectral Data : Characteristic ¹H-NMR signals include δ 2.20 (s, 3H, CH₃CO) and δ 5.50–6.20 (m, 2H, CH₂=CH) .
(b) (E)-5-Methyl-3-hexen-2-one (CAS 1821-29-0)
- Structure : Methyl group at position 5, double bond between carbons 3–4.
- Molecular Formula : C₇H₁₂O; Molecular Weight : 112.17 g/mol .
- Key Differences : Methyl substitution at position 5 instead of 4 alters steric effects and boiling point (estimated 140–145°C).
- Synthesis : Derived from Bedoukian Research methods via stereoselective aldol condensation .
(c) (Z)-3-Methyl-4-hexen-2-one (CAS 113972-71-7)
Functionalized Derivatives
(a) 4-Hydroxy-5-methyl-3-hexen-2-one (CAS 35113-29-2)
- Structure : Hydroxyl group at position 4 and methyl at position 5.
- Molecular Formula : C₇H₁₂O₂; Molecular Weight : 128.17 g/mol .
- Applications : Intermediate in pharmaceutical synthesis; higher polarity due to hydroxyl group.
(b) 3,4-Dimethyl-3-hexen-2-one (CAS 20685-46-5)
Physicochemical and Spectral Comparison
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